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Compound of Interest

Compound Name: Fgfr4-IN-4

Cat. No.: B3028561 Get Quote

Introduction

The landscape of targeted cancer therapy is continually evolving, with a significant focus on

inhibiting specific signaling pathways that drive tumor growth and survival. One such pathway

of increasing interest is mediated by the Fibroblast Growth Factor Receptor 4 (FGFR4). While

inquiries for "Fgfr4-IN-4" are noted, this designation does not correspond to a well-

documented, specific inhibitor in publicly available scientific literature. It is likely a placeholder

or a less common identifier within a series of related compounds. This technical guide will,

therefore, focus on a potent and well-characterized representative of this class, FGFR4-IN-5, to

provide researchers, scientists, and drug development professionals with a comprehensive

overview of its properties and applications.

FGFR4-IN-5 is a selective and covalent inhibitor of FGFR4, a receptor tyrosine kinase that,

when dysregulated, is implicated in the pathogenesis of various cancers, particularly

hepatocellular carcinoma. This guide will provide a detailed summary of its chemical properties,

experimental protocols for its use, and a visualization of the signaling pathways it modulates.

Core Molecular Data
A clear understanding of the physicochemical properties of a small molecule inhibitor is

fundamental for its application in research and development. The following table summarizes

the key quantitative data for FGFR4-IN-5.
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Property Value

Compound Name FGFR4-IN-5

Molecular Formula C₂₅H₂₃Cl₂N₅O₄

Molecular Weight 544.39 g/mol

IC₅₀ 6.5 nM

CAS Number 1628793-01-0

Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The

following are representative protocols for in vitro and in vivo studies involving an FGFR4

inhibitor like FGFR4-IN-5.

In Vitro FGFR4 Kinase Inhibition Assay
This protocol outlines a method to determine the in vitro potency of an FGFR4 inhibitor.

Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of FGFR4-IN-5 against

FGFR4 kinase activity.

Materials:

Recombinant human FGFR4 kinase domain

ATP (Adenosine triphosphate)

Poly (E4Y) peptide substrate

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01%

Tween-20)

FGFR4-IN-5 (dissolved in DMSO)

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
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384-well plates

Plate reader capable of luminescence detection

Procedure:

Prepare a serial dilution of FGFR4-IN-5 in DMSO. Further dilute the inhibitor in kinase buffer

to the desired final concentrations.

Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

Add the recombinant FGFR4 kinase to each well.

Incubate for 15 minutes at room temperature to allow for inhibitor binding.

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

Incubate the reaction mixture at 30°C for 1 hour.

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™

Kinase Assay Kit according to the manufacturer's instructions.

Detect the luminescent signal using a plate reader.

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Cell Proliferation Assay (MTT or CellTiter-Glo®)
This protocol describes how to assess the effect of an FGFR4 inhibitor on the proliferation of

cancer cell lines.

Objective: To determine the effect of FGFR4-IN-5 on the viability and proliferation of FGFR4-

dependent cancer cells.

Materials:

FGFR4-expressing cancer cell line (e.g., Hep3B, HUH7)
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Appropriate cell culture medium and supplements

FGFR4-IN-5 (dissolved in DMSO)

MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

96-well cell culture plates

Spectrophotometer or luminometer

Procedure:

Seed the cells in a 96-well plate at a predetermined optimal density and allow them to

adhere overnight.

Prepare a serial dilution of FGFR4-IN-5 in the cell culture medium.

Remove the existing medium from the cells and add the medium containing the different

concentrations of the inhibitor or DMSO (vehicle control).

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂

incubator.

For the MTT assay, add MTT reagent to each well and incubate for 2-4 hours. Then,

solubilize the formazan crystals with a solubilization buffer and measure the absorbance at

570 nm.

For the CellTiter-Glo® assay, add the reagent directly to the wells, lyse the cells by shaking,

and measure the luminescence.

Calculate the percentage of cell viability relative to the vehicle-treated cells.

Plot the results and determine the GI₅₀ (concentration for 50% growth inhibition).

In Vivo Tumor Xenograft Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of an FGFR4

inhibitor in a mouse model.
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Objective: To assess the in vivo anti-tumor activity of FGFR4-IN-5 in a cancer xenograft model.

Materials:

Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)

FGFR4-dependent cancer cell line (e.g., Hep3B)

Matrigel or similar extracellular matrix

FGFR4-IN-5 formulated for in vivo administration

Vehicle control solution

Calipers for tumor measurement

Procedure:

Subcutaneously implant the cancer cells, often mixed with Matrigel, into the flank of the

mice.

Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200

mm³), randomize the mice into treatment and control groups.

Administer FGFR4-IN-5 or the vehicle control to the respective groups at a predetermined

dose and schedule (e.g., daily oral gavage).

Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

Monitor the body weight of the mice as an indicator of toxicity.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

pharmacodynamic marker analysis by immunohistochemistry or western blotting).

Compare the tumor growth rates between the treated and control groups to evaluate the

efficacy of the inhibitor.

Signaling Pathways and Experimental Workflows
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Visualizing complex biological pathways and experimental designs can greatly aid in their

understanding. The following diagrams are provided in the DOT language for use with

Graphviz.
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FGFR4 Signaling Pathway and Inhibition
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To cite this document: BenchChem. [An In-depth Technical Guide to the FGFR4 Inhibitor:
FGFR4-IN-5]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3028561#fgfr4-in-4-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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